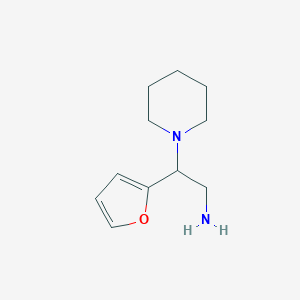

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of analogs of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine involves various strategies, including piperidine ring modification, reductive amination, and subsequent reactions to yield alcohol derivatives and methyl ether derivatives. Modifications in literature methodologies have been made to enhance reaction efficiency and yield (Ojo, 2012). Additionally, a sequential palladium-catalyzed oxidative aminocarbonylation of enynes has been employed for the synthesis of related furan-2-ylacetamides, showcasing the versatility in synthesizing furan-piperidine derivatives (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine, and its analogs, have been characterized using various spectroscopic techniques, including MS, 1H NMR, and 13C NMR spectra data, alongside CHN elemental analysis (Ojo, 2012). These techniques provide detailed insight into the chemical structure, confirming the presence of the furan and piperidine units within the molecule.

Chemical Reactions and Properties

Furan-piperidine derivatives participate in various chemical reactions, showcasing their reactivity. For instance, they can undergo hydrogenation, leading to the formation of pyridine and pyrazine homologs, or engage in multi-component reactions to yield highly functionalized compounds (Bel'skii et al., 1977). Their chemical reactivity is pivotal in synthesizing complex molecules and derivatives.

Scientific Research Applications

Arylmethylidenefuranones and Nucleophiles Interaction

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles, including C-, N-, N,N-, and N,O-nucleophilic agents, have been extensively studied. These reactions yield a diverse array of compounds such as amides, pyrrolones, benzofurans, and others, demonstrating the versatility of furan derivatives in synthetic organic chemistry. The reaction pathway is influenced by the structure of the reagents, nucleophilic strength, and reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Medicinal Chemistry

Furan derivatives, including furan-2-yl substituents, play a crucial role in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives are utilized for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the significance of furan-based compounds in drug development (Ostrowski, 2022).

Dopamine D2 Receptor Ligands

The development of ligands for dopamine D2 receptors for treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, highlights the application of furan derivatives in neuroscience. These compounds often contain a heteroaromatic moiety, indicating the importance of furan structures in enhancing the affinity and selectivity towards D2 receptors (Jůza et al., 2022).

Furan in Food Processing

Research on furan as a food processing contaminant addresses the need for understanding its formation, occurrence, and dietary exposures. This includes the exploration of furan's metabolism and the identification of potential biomarkers for exposure, contributing to food safety and public health (Zhang & Zhang, 2022).

Synthesis of CNS Acting Drugs

Furan derivatives are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. The functional chemical groups in furans suggest their utility in developing new medications for treating CNS disorders, offering insights into the structural basis of drug design (Saganuwan, 2017).

properties

IUPAC Name |

2-(furan-2-yl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAFITNXUAYSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391595 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

CAS RN |

110358-80-0 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)

![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)